molecular formula C8H6Cl4O B14167292 Benzene, tetrachloroethoxy- CAS No. 73342-39-9

Benzene, tetrachloroethoxy-

Cat. No.: B14167292
CAS No.: 73342-39-9
M. Wt: 259.9 g/mol
InChI Key: FFSTUBNWCMHTHE-UHFFFAOYSA-N
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Description

"Benzene, tetrachloroethoxy-" (hypothetical structure: C₆H₄Cl₄OCH₂CH₃) is a chlorinated aromatic compound featuring four chlorine substituents and an ethoxy (-OCH₂CH₃) group. Chlorinated benzenes are widely studied for their environmental persistence, toxicity, and industrial applications, such as solvents or intermediates in organic synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73342-39-9

Molecular Formula

C8H6Cl4O

Molecular Weight

259.9 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-ethoxybenzene

InChI

InChI=1S/C8H6Cl4O/c1-2-13-5-3-4(9)6(10)8(12)7(5)11/h3H,2H2,1H3

InChI Key

FFSTUBNWCMHTHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene, tetrachloroethoxy- typically involves the reaction of benzene with tetrachloroethanol under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with tetrachloroethanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of benzene, tetrachloroethoxy- can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, tetrachloroethoxy- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tetrachloroethoxybenzoic acid.

    Reduction: Reduction reactions can convert the tetrachloroethoxy groups to less chlorinated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like sulfuric acid, nitric acid, and halogens are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Tetrachloroethoxybenzoic acid.

    Reduction: Less chlorinated derivatives of benzene, tetrachloroethoxy-.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Benzene, tetrachloroethoxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which benzene, tetrachloroethoxy- exerts its effects involves the interaction of its tetrachloroethoxy groups with molecular targets. These interactions can lead to changes in the electronic structure of the benzene ring, affecting its reactivity and stability. The compound can also interact with enzymes and other proteins, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Tetrachlorobenzenes

Tetrachlorobenzenes (TeCBs) are isomers with four chlorine atoms on the benzene ring. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
1,2,3,4-Tetrachlorobenzene 634-90-2 C₆H₂Cl₄ 215.89 High lipophilicity; used in dielectric fluids
1,2,4,5-Tetrachlorobenzene 95-94-3 C₆H₂Cl₄ 215.89 Intermediate in pesticide synthesis

Comparison with "Benzene, Tetrachloroethoxy-":

  • Structural Differences: The ethoxy group replaces one chlorine atom, reducing symmetry and increasing polarity.
  • Reactivity: The ethoxy group may enhance susceptibility to nucleophilic substitution compared to fully chlorinated TeCBs.

Ethoxy-Substituted Chlorobenzenes

Ethoxy groups are electron-donating, altering electronic properties. Examples from the evidence include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro- 60984-98-7 C₉H₇ClF₃NO₃ 269.61 Synthetic intermediate; nitro group enhances reactivity
Benzene, 4-chloro-1-(2,4-dichlorophenoxy)-2-methoxy- 4640-01-1 C₁₃H₉Cl₃O₂ 307.57 Used in antimicrobial agents

Comparison with "Benzene, Tetrachloroethoxy-":

  • Substituent Effects: The ethoxy group in "tetrachloroethoxy-" may stabilize the aromatic ring via resonance, similar to methoxy groups in .
  • Applications: Ethoxy and nitro/methoxy derivatives are often used in agrochemicals, contrasting with TeCBs’ industrial roles .

Trichlorobenzenes and Methoxy Derivatives

Trichlorobenzenes (TCBs) and methoxy-substituted analogs provide insights into substitution patterns:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
1,2,4-Trichlorobenzene 120-82-1 C₆H₃Cl₃ 181.45 Solvent; moderate volatility
Benzene, 1-ethyl-4-methoxy-2-methyl- 61000-06-4 C₁₀H₁₄O 150.22 Higher solubility due to ethyl/methoxy groups

Comparison with "Benzene, Tetrachloroethoxy-":

  • Thermodynamic Stability: Additional chlorine atoms in "tetrachloroethoxy-" may lower thermal stability relative to TCBs .

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